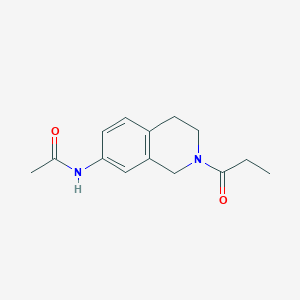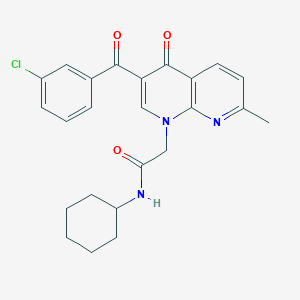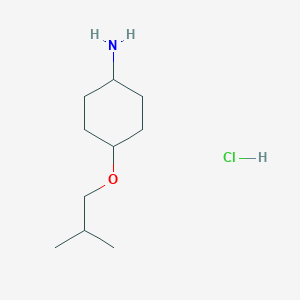
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, also known as PAP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PAP is a derivative of thalidomide, which was initially developed as a sedative but was later found to cause severe birth defects. However, PAP has shown promising results in several research applications and is currently being studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
科学的研究の応用
Fluorescence and Solvatochromism
Soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, which may include the chemical structure due to its piperidin-1-yl and acetylphenyl substituents, have been synthesized and studied for their absorption and fluorescence properties. These compounds exhibit small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence, especially when substituted by strong electron-donating piperidino substituent. A significant decrease in fluorescence quantum yields in polar solvents hints at the formation of a twisted intramolecular charge transfer (TICT) excited state. Moreover, these derivatives demonstrate fluorescence in polycrystalline solid-state, covering a range of over 200 nm in the visible and near-infrared region, suggesting potential applications in organic electronics and fluorescence microscopy (Lun̆ák et al., 2011).
Synthesis and Applications in Medicinal Chemistry
A one-pot, efficient synthesis approach has been developed for Nα-urethane-protected β- and γ-amino acids using related pyrrolidine dione compounds. This method, featuring high yields and purities, underscores the utility of such pyrrolidine dione derivatives in synthesizing protected amino acids for peptide chemistry, indicating their relevance in drug design and development (Cal et al., 2012).
Antibacterial Activity
The synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives has been explored for their antibacterial activity. Through microwave-assisted synthesis and subsequent reactions, a variety of compounds were synthesized and screened for their efficacy against bacterial strains. This research indicates the potential of such compounds in developing new antibacterial agents (Merugu et al., 2010).
Anticonvulsant Properties
Research into 1,3-substituted pyrrolidine-2,5-dione derivatives has shown promising anticonvulsant properties. Through pharmacological screening, certain compounds demonstrated protective effects comparable or superior to known antiepileptic drugs. These findings suggest a novel pathway for the development of antiepileptic medications, potentially improving treatment options for patients with epilepsy (Rybka et al., 2017).
Herbicidal Activity
A series of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives were synthesized and evaluated for their herbicidal activities. Some compounds showed excellent efficacy at low dosages, highlighting the potential of pyrrolidine dione derivatives in agricultural applications as novel herbicides (Zhu et al., 2005).
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(27)17-5-9-20(10-6-17)26-22(28)15-21(23(26)29)24-18-7-11-19(12-8-18)25-13-3-2-4-14-25/h5-12,21,24H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZPLSWEKQZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)
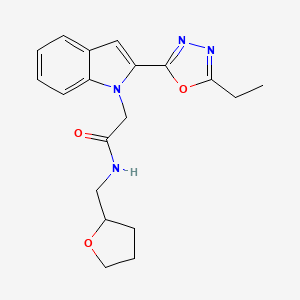
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)
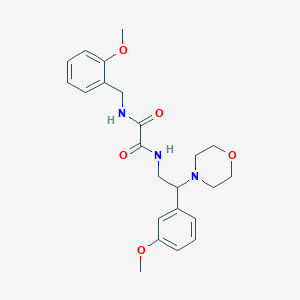
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)
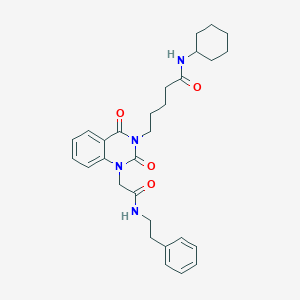
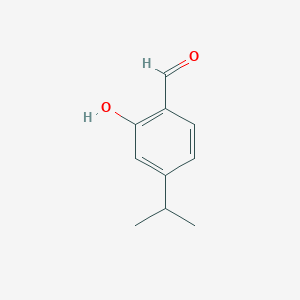
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)
